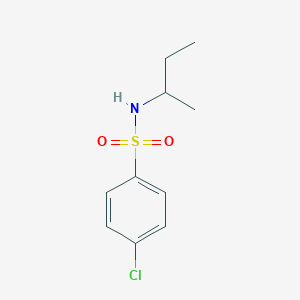
N-butan-2-yl-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-chlorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems can also reduce the risk of human error and improve the overall safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-butan-2-yl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Butan-2-yl)-4-methylbenzenesulfonamide
- N-(Butan-2-yl)-4-fluorobenzenesulfonamide
- N-(Butan-2-yl)-4-bromobenzenesulfonamide
Uniqueness
N-butan-2-yl-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes. Additionally, the chlorine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
59724-38-8 |
|---|---|
Molekularformel |
C10H14ClNO2S |
Molekulargewicht |
247.74 g/mol |
IUPAC-Name |
N-butan-2-yl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
MQKHLMFKDTUBSK-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Key on ui other cas no. |
59724-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)






![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)


![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
